molecular formula C23H22N2O5S B12289982 7-AminocephalosporanicAcidDiphenylmethylEster

7-AminocephalosporanicAcidDiphenylmethylEster

Cat. No.: B12289982
M. Wt: 438.5 g/mol
InChI Key: SYPOLUBDFBZUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-AminocephalosporanicAcidDiphenylmethylEster: is a derivative of 7-aminocephalosporanic acid, which is a crucial intermediate in the synthesis of cephalosporin antibiotics. Cephalosporins are a large group of β-lactam antibiotics that are widely used to treat bacterial infections. The diphenylmethyl ester modification enhances the compound’s stability and solubility, making it a valuable intermediate in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-AminocephalosporanicAcidDiphenylmethylEster typically involves the esterification of 7-aminocephalosporanic acid with diphenylmethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of 7-aminocephalosporanic acid, the precursor to this compound, is primarily achieved through the enzymatic deacylation of cephalosporin C. This process involves the use of cephalosporin C acylase, which selectively removes the side chain from cephalosporin C to yield 7-aminocephalosporanic acid .

Chemical Reactions Analysis

Types of Reactions: 7-AminocephalosporanicAcidDiphenylmethylEster undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-AminocephalosporanicAcidDiphenylmethylEster is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. Cephalosporins work by inhibiting the synthesis of the bacterial cell wall. They bind to penicillin-binding proteins (PBPs) and block the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Uniqueness: 7-AminocephalosporanicAcidDiphenylmethylEster is unique due to its diphenylmethyl ester modification, which enhances its stability and solubility compared to its parent compound, 7-aminocephalosporanic acid. This makes it a valuable intermediate in the synthesis of cephalosporin antibiotics .

Properties

IUPAC Name

benzhydryl 3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14(26)29-12-17-13-31-22-18(24)21(27)25(22)19(17)23(28)30-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20,22H,12-13,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOLUBDFBZUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.